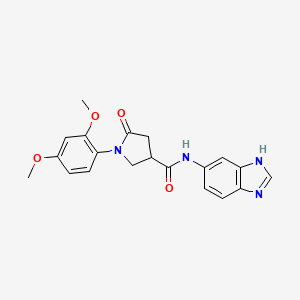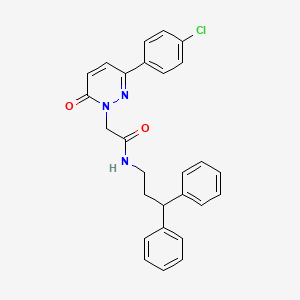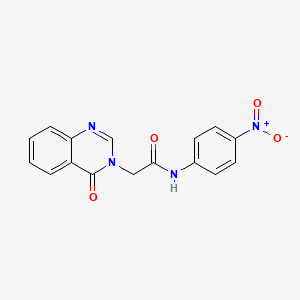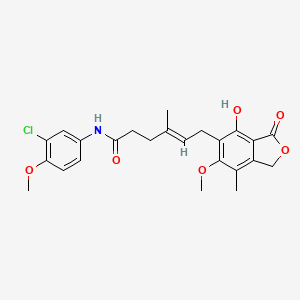![molecular formula C13H19N5O3S B14936189 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14936189.png)
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique structure that includes a piperazine ring, a thiadiazole ring, and a butanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxo-4-(3-oxopiperazin-1-yl)carbonylamino]but-2-enoic acid: This compound shares a similar piperazine and butanamide structure but lacks the thiadiazole ring.
N-(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide: This compound includes the thiadiazole ring but has a different overall structure.
Uniqueness
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of a piperazine ring, a thiadiazole ring, and a butanamide backbone. This unique structure may confer specific biological and chemical properties that are not present in similar compounds, making it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C13H19N5O3S |
|---|---|
Molekulargewicht |
325.39 g/mol |
IUPAC-Name |
4-oxo-4-(3-oxopiperazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H19N5O3S/c1-8(2)12-16-17-13(22-12)15-9(19)3-4-11(21)18-6-5-14-10(20)7-18/h8H,3-7H2,1-2H3,(H,14,20)(H,15,17,19) |
InChI-Schlüssel |
DVAGWNRMHZIWEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-alanine](/img/structure/B14936106.png)

![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14936111.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936116.png)
![2'-butyl-N-(3-chlorobenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14936122.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B14936130.png)

![N-(2,4-dimethoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14936139.png)


![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14936165.png)
![2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936169.png)
![{5-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]-1-benzofuran-3-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B14936171.png)
![1-(propan-2-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B14936186.png)
